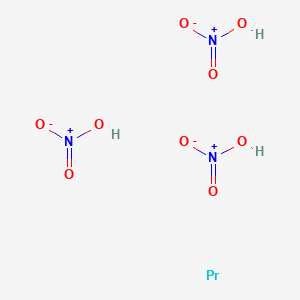

Nitric acid;praseodymium

Vue d'ensemble

Description

Praseodymium nitrate is produced from ores rich in rare earth metals. Dissolving the ores in nitric acid yields solutions of rare earth nitrates, which can be separated by solvent extraction, isolated into individual rare earth metals, and purified .

Synthesis Analysis

Praseodymium (III), along with dysprosium (III) and yttrium (III), can be recovered from aqueous nitrate solutions using hydrogenated Dowex 50WX8 resin . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M .

Molecular Structure Analysis

The molecular formula of praseodymium nitrate pentahydrate is H10N3O14Pr . The molecular weight is 417.00 g/mol . The molecular formula of praseodymium(3+) salt (3:1) is H3N3O9Pr . The molecular weight is 329.95 g/mol .

Chemical Reactions Analysis

Praseodymium tetrafluoride, a product of a reaction involving praseodymium, is a strong oxidizer that vigorously reacts with nitric acid . In another study, the recovery of praseodymium (III) from the loaded resin was achieved with 1.0 M citric acid at pH=3 and found to be 58.0% .

Physical And Chemical Properties Analysis

Praseodymium nitrate pentahydrate has a molecular weight of 417.00 g/mol, a hydrogen bond donor count of 5, and a hydrogen bond acceptor count of 14 . Praseodymium(3+) salt (3:1) has a molecular weight of 329.95 g/mol, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 9 .

Applications De Recherche Scientifique

Praseodymium Oxide Detection : A study demonstrated the use of nitric acid in combination with perchloric acid for dissolving samples to determine praseodymium concentration in air, using inductively coupled plasma mass spectrometry. This method proved effective in eliminating fluorine interference and provided accurate praseodymium oxide concentration measurements (Zhang Li-fen, 2014).

Spectrophotometric Determination : Research has explored the use of UV-vis spectroscopy combined with chemometric data processing for the simultaneous determination of rare earth elements, including praseodymium, in complex mixtures in nitric acid. This approach is valuable for on-line monitoring in hazardous production processes (O. Rodionova, T. Tikhomirova, A. Pomerantsev, 2015).

Solvent Extraction of Praseodymium(III) : Studies have investigated the extraction of praseodymium(III) from acidic nitrate media using organophosphorous extractants. This research provides insights into the efficient extraction and recovery of praseodymium in industrial processes (N. Panda, N. Devi, S. Mishra, 2014).

Electrocatalyst for Fuel Cells : Praseodymium oxide (Pr6O11) is considered a potential electrocatalyst for oxygen reduction reactions. Research on praseodymium nitrate infiltrated into ceria backbones has shown promising results for enhancing solid oxide fuel cell performance (C. Nicollet, Aurélien Flura, V. Vibhu, A. Rougier, J. Bassat, J. Grenier, 2016).

Recovery from Permanent Magnet Leachate : A study focused on recovering neodymium and praseodymium from permanent magnet leachate using trioctylphosphine oxide as an extractant in nitric acid. This research is important for recycling rare earth elements from waste materials (Bong-Jo Rho, P. Sun, Sung-Yong Cho, 2020).

Lanthanide Nitride-Oxides : The study of pentavalent lanthanide nitride-oxides like NPrO and NPrO- complexes has revealed new insights into the chemistry of higher oxidation states in lanthanides. These compounds feature Pr≡N triple bonds and Pr=O double bonds, expanding our understanding of praseodymium's chemistry (Shu-Xian Hu, Jiwen Jian, Jing Su, Xuan Wu, Jun Li, Mingfei Zhou, 2017).

Safety And Hazards

Orientations Futures

Future work in the field of praseodymium recovery is directed towards achieving efficient and selective recovery to overcome the increasingly critical supply problems . The importance of investigating new ionic liquid chemistries, as well as the effect of other metal impurities in the ionic liquid on the deposit composition or the stability of the ionic liquids are discussed .

Propriétés

IUPAC Name |

nitric acid;praseodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HNO3.Pr/c3*2-1(3)4;/h3*(H,2,3,4); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPKQKCLMYOPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N3O9Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920538 | |

| Record name | Nitric acid--praseodymium (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Nitric acid, praseodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Nitric acid, praseodymium(3+) salt (3:1) | |

CAS RN |

10361-80-5, 104333-83-7 | |

| Record name | Praseodymium(III) nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, praseodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid--praseodymium (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium(III) nitrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ73FSY2NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)